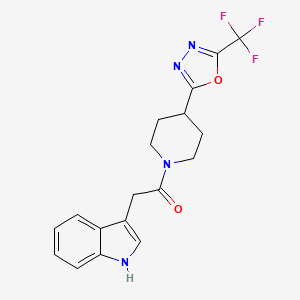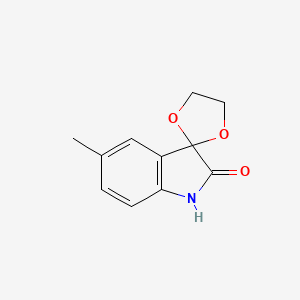
3-(1',3'-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features both an indole and a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the formation of the indole core followed by the introduction of the dioxolane ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzyl alcohol derivative, under acidic conditions to form the indole ring. The dioxolane ring can then be introduced via acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the acetalization step .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The dioxolane ring may enhance the compound’s stability and solubility, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features but lacking the indole moiety.
1,3-Dioxane: Another related compound with a six-membered ring instead of the five-membered dioxolane ring.
Uniqueness
3-(1’,3’-dioxolynyl)-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to the combination of the indole and dioxolane moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
5'-methylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-2-3-9-8(6-7)11(10(13)12-9)14-4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVUWUYWCGLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
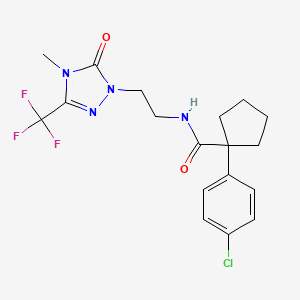
![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)
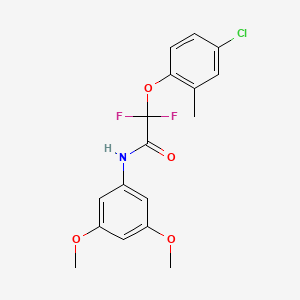
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)
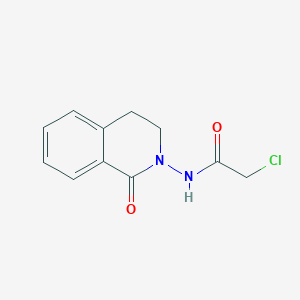
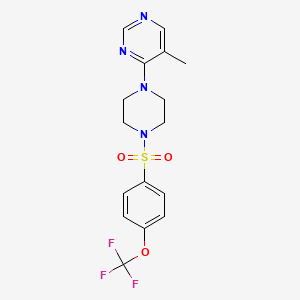
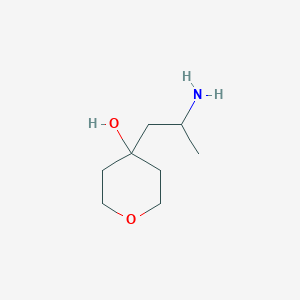
![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2971191.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
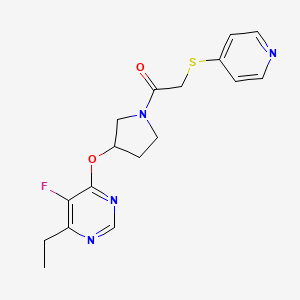
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
